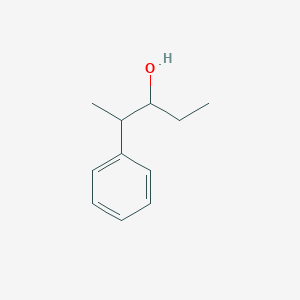

2-Phenyl-pentan-3-ol

Description

Structural and Stereochemical Considerations within Complex Molecular Architectures

2-Phenyl-pentan-3-ol possesses two distinct chiral centers, specifically at the C2 and C3 positions of the pentane (B18724) chain. The C2 carbon is bonded to a phenyl group, a methyl group, a hydrogen atom, and the C3 carbon. The C3 carbon is bonded to a hydroxyl group, an ethyl group, a hydrogen atom, and the C2 carbon. The presence of these two chiral centers means that 2-Phenyl-pentan-3-ol can exist as a mixture of multiple stereoisomers, including enantiomers and diastereomers nih.gov.

The existence of diastereomers, often referred to as erythro and threo or syn and anti isomers, is a crucial aspect of its stereochemistry. Research into related phenyl-substituted pentanol (B124592) systems, such as 2-phenyl-3-pentanol and 3-phenyl-2-pentanol, has demonstrated the importance of understanding and controlling these stereochemical outcomes acs.orgacs.org. For instance, studies on the reduction of acyclic ketones, specifically those with the general formula L-CHMe-CO-R (where L=Ph), to form diastereoisomeric alcohols (L-CHMe-CHOH-R) have shown that the predominant diastereoisomer often adheres to Cram's rule, and the stereoselectivity of the reaction can be influenced by the bulkiness of the R group molaid.com. This highlights the intricate relationship between reactant structure, reaction conditions, and the resulting stereoisomeric ratios in the synthesis of such alcohols.

Significance as a Chiral Intermediate and Prochiral Substrate in Synthetic Strategies

2-Phenyl-pentan-3-ol and its derivatives are highly valued in synthetic organic chemistry, serving both as chiral intermediates and prochiral substrates.

As a chiral intermediate , 2-Phenyl-pentan-3-ol can be a crucial building block for the synthesis of more complex chiral molecules. The ability to synthesize specific stereoisomers of this compound, or to use it in reactions that maintain or transfer its inherent chirality, is vital for the pharmaceutical and fine chemical industries. For example, related phenyl-substituted pentanol derivatives have been explored as intermediates in the stereospecific synthesis of pharmacologically active compounds, such as tapentadol (B1681240) google.com. The broader field of chiral synthesis frequently utilizes phenyl-substituted alcohols as scaffolds, with various catalytic methods, including those involving chiral ruthenium catalysts, employed to achieve high enantiomeric excess in the production of chiral amines from chiral alcohol precursors mdpi.com.

Furthermore, 2-Phenyl-pentan-3-ol can be derived from the corresponding ketone, 2-Phenylpentan-3-one (B3023645) (PubChem CID 4144524) nih.gov. This ketone acts as a prochiral substrate . A prochiral molecule is one that can be converted into a chiral molecule in a single chemical step. The carbonyl carbon of 2-Phenylpentan-3-one is an sp²-hybridized center with two distinct faces (re and si), making it prochiral libretexts.org. Reactions involving nucleophilic attack on this carbonyl group, particularly under stereocontrolled conditions, can lead to the formation of specific stereoisomers of 2-Phenyl-pentan-3-ol. Enzymatic kinetic resolution, for instance, has been successfully applied to racemic and prochiral ketones, including (2R)-2-phenylpentan-3-one, enabling the production of enantioenriched products through parallel interconnected kinetic asymmetric transformations lookchem.comresearchgate.net. This strategy underscores the utility of prochiral substrates in accessing enantiomerically pure compounds, often with high yields and enantioselectivities researchgate.net.

Overview of Research Trajectories in Phenyl-Substituted Pentanol Systems

Research into phenyl-substituted pentanol systems encompasses a wide array of investigations, ranging from fundamental stereochemical studies to their application in complex synthetic routes. A significant trajectory involves the detailed examination of reaction mechanisms, particularly those influencing stereochemical outcomes. Early studies, for instance, investigated phenonium sulfonate ion-pairs in the substitution and elimination reactions within 2-phenyl-3-pentanol and 3-phenyl-2-pentanol systems, shedding light on the intricate rearrangements and pathways involved acs.orgacs.org.

Stereoselective synthesis remains a prominent area of research. The controlled reduction of ketones to yield specific diastereoisomers of phenyl-substituted alcohols has been a continuous focus, with efforts directed at understanding and enhancing stereoselectivity through various reagents and conditions molaid.com. The development of asymmetric catalysis, including the use of biocatalysts, for the kinetic resolution of racemic mixtures or the desymmetrization of prochiral precursors like 2-phenylpentan-3-one, represents a modern approach to obtaining enantiopure phenyl-substituted pentanols lookchem.comresearchgate.net.

Beyond the immediate scope of 2-Phenyl-pentan-3-ol, research also extends to other isomers and derivatives within the phenyl-pentanol family. This includes studies on the synthesis and reactivity of compounds like 5-phenyl-1-pentanol, exploring different positions of the phenyl group on the pentanol chain and their implications for cyclialkylation and rearrangement reactions cdnsciencepub.com. The broader context of phenyl-substituted organic compounds, including their use in the synthesis of macrocycles and other advanced materials, further illustrates the diverse research trajectories in this chemical class researchgate.net.

Structure

3D Structure

Properties

Molecular Formula |

C11H16O |

|---|---|

Molecular Weight |

164.24 g/mol |

IUPAC Name |

2-phenylpentan-3-ol |

InChI |

InChI=1S/C11H16O/c1-3-11(12)9(2)10-7-5-4-6-8-10/h4-9,11-12H,3H2,1-2H3 |

InChI Key |

ZAVUCMNPDULTMU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)C1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl Pentan 3 Ol and Its Analogs

Strategies for Racemic and Enantioselective Synthesis

The creation of the specific stereochemistry in 2-phenyl-pentan-3-ol can be achieved through methods that produce a racemic mixture (equal amounts of all possible stereoisomers) or through enantioselective techniques that favor the formation of a single enantiomer.

Reductive Approaches for Stereocenter Generation

Reductive methods are a cornerstone in the synthesis of alcohols and are particularly valuable for establishing stereocenters. These approaches typically involve the reduction of a ketone precursor.

The asymmetric reduction of prochiral ketones, such as 2-phenylpentan-3-one (B3023645), is a powerful method for producing enantioenriched 2-phenyl-pentan-3-ol. This transformation is often accomplished using chiral catalysts or reagents that can differentiate between the two faces of the carbonyl group.

A variety of reducing agents and catalytic systems have been developed for the enantioselective reduction of ketones. acs.orgnih.gov For instance, trichlorosilane (B8805176) (Cl3SiH) in the presence of chiral N-formylpyrrolidines can act as an effective system for the reduction of aryl ketones, yielding corresponding alcohols with high enantioselectivity. acs.org Another notable method involves the use of oxazaborolidine catalysts, which can be generated in situ from chiral lactam alcohols and borane, to catalyze the reduction of aromatic ketones. nih.gov

Enzymatic reductions also offer a highly selective route. Baeyer-Villiger monooxygenases, for example, can be used in the kinetic resolution of racemic ketones like 2-phenylpentan-3-one. scispace.com In this process, one enantiomer of the ketone is selectively oxidized to an ester, leaving the unreacted enantiomer of the ketone in high enantiomeric excess. scispace.com

| Catalyst/Reagent System | Ketone Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Trichlorosilane (Cl3SiH) with N-formyl-α'-(2,4,6-triethylphenyl)-l-proline | Aryl ketones | Not Specified | Up to 99.7% acs.org |

| Oxazaborolidine from chiral lactam alcohol and borane | Aryl methyl ketones | (R)-secondary alcohols | 91–98% nih.gov |

| HAPMO (Baeyer-Villiger monooxygenase) | (±)-2-Phenylpentan-3-one | (R)-2-Phenylpentan-3-one | 95% scispace.com |

When the ketone substrate already contains a chiral center, as in the case of many analogs of 2-phenylpentan-3-one, the reduction of the carbonyl group leads to the formation of diastereomers. The inherent stereochemistry of the starting material can influence the stereochemical outcome of the reduction.

For example, the reduction of (S)-2-phenylpentan-3-one with lithium aluminum hydride (LiAlH4) yields two diastereoisomeric products: (2S, 3R)-2-phenylpentan-3-ol and (2S, 3S)-2-phenylpentan-3-ol. chegg.comchegg.com The major product formed is (2S, 3R)-2-phenylpentan-3-ol, indicating a degree of substrate-controlled diastereoselectivity. chegg.comchegg.com This selectivity can often be predicted by models such as Cram's rule, which considers the steric hindrance around the existing chiral center. adichemistry.com

Chelation control is another powerful strategy to influence diastereoselectivity. thieme-connect.comacs.org In reductions of α-alkoxy ketones, Lewis acids can form a chelate with the substrate, locking it into a specific conformation and directing the hydride attack to one face of the carbonyl group. thieme-connect.com The choice of reducing agent and solvent can significantly impact the degree and sense of diastereoselectivity. thieme-connect.com For instance, high anti-selectivity in the reduction of α-substituted β-keto esters has been achieved using cerium trichloride (B1173362) (CeCl3) in combination with sterically hindered reducing agents like lithium triethylborohydride. eurekaselect.com

| Substrate | Reducing Agent/Conditions | Major Diastereomer | Diastereomeric Ratio (dr) |

| (S)-2-Phenylpentan-3-one | 1. LiAlH4, 2. H+ | (2S, 3R)-2-phenylpentan-3-ol | 3:1 chegg.comchegg.com |

| α-Substituted β-keto esters | TiCl4, py·BH3 | syn-α-substituted β-hydroxy ester | Up to 99% eurekaselect.com |

| α-Substituted β-keto esters | CeCl3, LiEt3BH | anti-α-substituted β-hydroxy ester | High eurekaselect.com |

Catalytic hydrogenation is a widely used industrial process for the reduction of functional groups, including ketones. wikipedia.orglibretexts.org This heterogeneous catalysis method typically involves the use of a solid catalyst, such as platinum, palladium, or nickel, in the presence of hydrogen gas. wikipedia.orglibretexts.orgillinois.edu The catalyst provides a surface for the reaction to occur, where the ketone is adsorbed, and hydrogen atoms are added across the carbonyl double bond. wikipedia.org

The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the efficiency and stereoselectivity of the hydrogenation. illinois.edu For instance, Raney nickel is a common catalyst for the hydrogenation of ketones. rsc.org The stereochemical outcome of the hydrogenation can be influenced by the existing stereochemistry in the substrate, leading to diastereomeric products. rsc.org

Heterogeneous catalysts are often prepared by supporting a catalytically active metal on an inert material like carbon (Pd/C) or alumina. libretexts.orgresearchgate.net The preparation method of the catalyst itself is crucial for its activity and selectivity. researchgate.netrsc.org

Diastereoselective Reduction Pathways

Carbon-Carbon Bond Forming Reactions

An alternative to the reduction of a pre-formed ketone is the construction of the alcohol's carbon skeleton through the formation of a new carbon-carbon bond.

The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds and synthesizing alcohols. adichemistry.comorganicchemistrytutor.com The reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to a carbonyl compound. organicchemistrytutor.com

To synthesize 2-phenyl-pentan-3-ol, a Grignard reagent can be reacted with an appropriate aldehyde or ketone. vaia.comlibretexts.org For example, the addition of an ethylmagnesium bromide Grignard reagent to 2-phenylpropanal (B145474) would yield 2-phenyl-pentan-3-ol. adichemistry.com If the aldehyde already possesses a chiral center, as in (R)-2-phenylpropanal, the reaction can proceed with diastereoselectivity, often predictable by Cram's rule. adichemistry.com

Alternatively, a phenyl-containing Grignard reagent could be added to a pentanal derivative. The reaction of Grignard reagents with aldehydes generally produces secondary alcohols. vaia.comlibretexts.org

The synthesis of tertiary alcohol analogs can be achieved by reacting a Grignard reagent with a ketone. libretexts.orgvaia.com For instance, reacting phenylmagnesium bromide with pentan-3-one would produce 3-phenylpentan-3-ol. organicchemistrytutor.com

| Carbonyl Compound | Grignard Reagent | Product |

| 2-Phenylpropanal | Ethylmagnesium bromide | 2-Phenyl-pentan-3-ol adichemistry.com |

| Benzaldehyde | Propylmagnesium bromide | 1-Phenyl-butan-1-ol |

| Pentan-3-one | Phenylmagnesium bromide | 3-Phenylpentan-3-ol organicchemistrytutor.com |

Catalyzed Addition Reactions (e.g., Alkynylzinc to Aldehydes)

The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. semanticscholar.org Among these, the addition of alkynylzinc reagents to aldehydes has emerged as a powerful method for the synthesis of chiral propargylic alcohols, which are versatile intermediates in the preparation of more complex molecules. illinois.edu The in situ generation of alkynylzinc species, for instance by reacting a terminal alkyne with diethylzinc (B1219324), has been shown to be more reactive than using bis(alkynyl)zinc reagents. illinois.edu

The enantioselectivity of these additions can be significantly influenced by the use of chiral ligands. For example, chiral tertiary amino alcohols have been demonstrated to catalyze the reaction between alkynylzinc reagents and various aldehydes, affording chiral propargylic alcohols with moderate to good enantioselectivities. researchgate.net The effectiveness of these reactions is often dependent on the specific ligand, the organozinc nucleophile, and the reaction conditions. illinois.eduresearchgate.net

A notable example involves the use of a chiral N,O-ferrocene ligand, which effectively catalyzes the addition of phenylacetylene (B144264) to aldehydes, producing propargylic alcohols in high yields (up to 96%) and high enantiomeric excesses (up to 97%). researchgate.net The amount of titanium tetraisopropoxide and the choice of solvent have been identified as critical factors affecting the enantioselectivity of this reaction. researchgate.net Furthermore, bifunctional ligands, which possess more than one coordinating group, have shown enhanced reactivity and enantioselectivity in the asymmetric addition of alkynylzinc to a variety of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes. researchgate.net

Heck Reactions with Alkenols

The Heck reaction, a palladium-catalyzed cross-coupling of aryl or vinyl halides with alkenes, is a cornerstone of modern organic synthesis. organic-chemistry.org When applied to alkenols (alcohols containing a carbon-carbon double bond), this reaction provides a direct route to functionalized products. For instance, the Heck reaction of aryl bromides with alk-1-en-3-ol derivatives, catalyzed by a tetraphosphine/palladium complex, selectively yields β-arylated carbonyl compounds. researchgate.net

Recent advancements have focused on expanding the scope and controlling the regioselectivity of the Heck reaction with more complex alkenols. A ligand-promoted, rhodium(III)-catalyzed Heck-type cross-coupling of styrene (B11656) derivatives with allylic alcohols has been achieved through chelation-assisted C-C bond cleavage. nih.gov This methodology allows for the multi-carbon homologation of aryl ketones to long-chain ketones and aldehydes. nih.gov The reaction tolerates a range of alkyl substituents on the alkenol, as well as heteroatom-containing alkenols. nih.gov The choice of ligand, such as a pyridine (B92270) oxazoline, is crucial for achieving high chemo- and regioselectivity. nih.gov

The major challenge in Heck reactions with simple alk-1-enes is the palladium-catalyzed migration of the double bond. researchgate.net However, by carefully selecting the reaction conditions, such as the catalyst system and additives, this migration can be partially controlled, leading to the selective formation of the desired (E)-1-arylalk-1-ene derivatives. researchgate.net

Multi-component and One-Pot Synthetic Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. Similarly, one-pot syntheses, where sequential reactions are carried out in the same vessel without isolation of intermediates, streamline synthetic processes and reduce waste. nih.gov

A notable example of a multi-component reaction is the synthesis of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines from 3-formylindole, cyanoethylacetate, and guanidine (B92328) hydrochloride. researchgate.net This reaction can be performed using green chemistry techniques like microwave irradiation, leading to shorter reaction times and higher yields compared to conventional methods. researchgate.net Another innovative four-component reaction (MCR4) utilizes substituted tetramic acids as chiral precursors, along with an aldehyde, an isocyanide, and a dienophile, to generate hexa-substituted benzenes in a single step. researchgate.net

One-pot strategies have been successfully employed for the synthesis of complex heterocyclic structures like benzo[b]thiophenes. nih.gov An iodine-mediated one-pot iodocyclization/alkylation of 2-alkynylthioanisoles with 1,3-dicarbonyl compounds as nucleophiles allows for the creation of a diverse range of 2,3-disubstituted benzo[b]thiophenes in high yields under mild conditions. nih.gov This approach has also been extended to a one-pot iodocyclization/oxidation of propargyl alcohols to produce carbonyl-functionalized benzo[b]thiophenes. nih.gov

The catalytic enantioselective synthesis of 2-pyrazolines can be achieved through a one-pot condensation/6π-electrocyclization of hydrazines and α,β-unsaturated ketones. rsc.org This reaction is catalyzed by a conjugate-base-stabilized carboxylic acid bearing a 3,5-bis(pentafluorosulfanyl)phenylthiourea functionality, which acts as a powerful hydrogen bond donor. rsc.org

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This approach is a powerful tool for asymmetric synthesis, allowing for the preparation of enantiomerically pure compounds. bccollegeasansol.ac.indu.ac.in A good chiral auxiliary should be readily available in both enantiomeric forms, easily attached to and removed from the substrate under mild conditions, and provide a high degree of stereocontrol. bccollegeasansol.ac.in

Evans' oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric aldol (B89426) reactions. du.ac.in For instance, an N-acyl oxazolidinone derived from S-(+)-3-phenylbutyric acid and a chiral auxiliary from D-phenylalanine has been used in the asymmetric synthesis of all four isomers of β-methylphenylalanine. renyi.hu The stereochemical outcome is controlled by the formation of a boron enolate and its subsequent reaction with an electrophile. renyi.hu

Pseudoephedrine is another effective chiral auxiliary. wikipedia.org When reacted with a carboxylic acid, it forms an amide. Deprotonation of the α-carbon followed by alkylation occurs with high diastereoselectivity, directed by the methyl group of the pseudoephedrine. wikipedia.org The auxiliary can then be cleaved to yield the desired chiral product. wikipedia.org

Chiral auxiliaries have also been employed in Diels-Alder reactions. Acetals prepared from 7-hydroxyindan-1-one and chiral C2-symmetric 1,2-ethanediols have been shown to be effective chiral directors. sfu.ca A high degree of stereochemical induction was observed in the diethylaluminum chloride-promoted Diels-Alder reaction of an acrylate (B77674) derivative of one of these acetals with cyclopentadiene. sfu.ca

Development and Optimization of Reaction Conditions

The success of a synthetic method often hinges on the careful optimization of reaction conditions, particularly the design of catalysts and ligands to achieve high stereocontrol.

Catalyst Design for Stereocontrol

The design of chiral catalysts is a central theme in asymmetric synthesis. The goal is to create a chiral environment around the reaction center that favors the formation of one stereoisomer over the other. This can be achieved through various strategies, including the use of chiral ligands that coordinate to a metal center or the development of purely organic catalysts. nih.govcaltech.edu

In metal-based catalysis, the stereogenicity of the metal center itself can be a critical factor in stereorecognition. acs.org For example, the electronic asymmetry of a stereogenic ruthenium center in a complex with a chiral ligand was found to be crucial for achieving high enantioselectivity in a Diels-Alder reaction. acs.org The chiral ligand's primary role in this case was to control the configuration of the metal center. acs.org Similarly, rhodium(III) complexes with pinene-derived ligands have been used for the enantioselective alkynylation of 2-trifluoracetyl imidazoles, where the helical topology of the complex, fixed by the chiral ligands, is thought to be responsible for the asymmetric induction. acs.org

Organocatalysis offers a metal-free alternative for asymmetric transformations. Imidazolidinone catalysts, for example, have been developed for the enantioselective Diels-Alder reaction of α,β-unsaturated ketones. caltech.edu The steric features of the catalyst are designed to control the geometry of the iminium ion intermediate, thereby directing the approach of the dienophile. caltech.edu

Ligand Effects in Asymmetric Catalysis

The choice of ligand is paramount in asymmetric metal catalysis, as it directly influences the steric and electronic environment of the metal center. diva-portal.org Fine-tuning the ligand structure is a common strategy to improve catalyst performance for a specific reaction or substrate. rsc.org

In the copper-catalyzed 1,2-addition of Grignard reagents to enones, the use of chiral ferrocenyl diphosphine ligands from the Josiphos family has been investigated. rsc.org Varying the electronic and steric properties of the ligand, for instance by introducing tert-butyl substituents on the diarylphosphine moiety, had a positive effect on the regio- and enantioselectivity of the addition to α-H-substituted enones. rsc.org

For the enantioselective addition of diethylzinc to benzaldehyde, a range of chiral pyridyl alcohols have been synthesized and evaluated as ligands. diva-portal.org The absolute configuration of the carbinol carbon atom in the ligand was found to determine the sense of asymmetric induction, while the electronic properties of the ligand had a lesser impact on the enantioselectivity. diva-portal.org

Solvent and Temperature Effects on Stereoselectivity

The stereochemical outcome of synthetic reactions, particularly the ratio of diastereomers or enantiomers formed, is profoundly influenced by the reaction environment. The choice of solvent and the reaction temperature are critical parameters that can be manipulated to control the stereoselectivity of a reaction. rsc.org These factors affect the energy difference between the diastereomeric transition states leading to the different stereoisomeric products. A larger energy difference typically results in higher stereoselectivity.

The principles of diastereoselectivity are based on the reaction mechanism and the factors that favor the formation of one diastereomer over another. numberanalytics.com Key factors include steric effects, where the size and shape of reactants, catalysts, and solvent molecules can hinder certain reaction pathways, and electronic effects, which can alter a molecule's reactivity. numberanalytics.com

Solvent Effects

The solvent is not merely an inert medium but can play an active role in the reaction mechanism. It can influence stereoselectivity through several mechanisms:

Differential Solvation: Solvents can solvate the various transition states to different extents. A solvent might stabilize one transition state more than another, lowering its energy and making that pathway more favorable. This is particularly true in reactions involving polar or charged intermediates.

Chelation and Organization: In reactions involving organometallic reagents, coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether can chelate to the metal center, creating a more rigid and organized transition state. This organization can enforce a specific geometry for the approach of the nucleophile, thereby enhancing stereoselectivity. For instance, in the synthesis of (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, an analog of 2-phenyl-pentan-3-ol, tetrahydrofuran is noted as a preferred solvent for the highly stereoselective Grignard reaction step. google.comgoogle.com

Solvent Polarity: The polarity of the solvent can impact the stability of transition states. Optimizing solvent polarity is a known strategy to favor the formation of a desired stereoisomer.

Intensive studies into the role of solvents have revealed the existence of dynamic solvation effects, where the equilibrium between different solute-solvent clusters can dictate the reaction's stereochemical course. rsc.org

Temperature Effects

Reaction temperature directly affects the kinetic energy of the reacting molecules. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the free energy of activation, which determines the reaction rate, is temperature-dependent.

Kinetic vs. Thermodynamic Control: Lowering the reaction temperature generally enhances stereoselectivity. This is because at lower temperatures, the reaction is more likely to be under kinetic control, where the product distribution is determined by the relative rates of formation. The pathway with the lowest activation energy barrier will be overwhelmingly favored. Low temperatures are often used to stabilize the kinetic product in nucleophilic substitutions. Conversely, higher temperatures can provide enough energy to overcome higher activation barriers, potentially leading to a mixture of products or favoring the more stable thermodynamic product. In the synthesis of tapentadol (B1681240) analogs, reaction temperatures are carefully controlled, with ranges specified from 0°C to 100°C, and preferred temperatures often cited around 25-30°C to ensure high yield and purity without promoting side reactions. google.comgoogle.com

Inversion Temperature (Tinv): In some stereoselective reactions, a non-linear relationship between the logarithm of the diastereomeric ratio and the inverse of the temperature (a non-linear Eyring plot) is observed. researchgate.net This can lead to a phenomenon known as the inversion temperature, a specific temperature at which the selectivity of the reaction inverts. researchgate.net Below this temperature, one diastereomer is favored, while above it, the other is favored. This behavior is often attributed to a change in the dominant reaction mechanism or the influence of dynamic solvation effects. rsc.orgresearchgate.net

The following tables summarize findings from the synthesis of analogs of 2-phenyl-pentan-3-ol, illustrating the impact of solvent and temperature on achieving high stereoselectivity.

Table 1: Solvent and Temperature Conditions in the Synthesis of a Tapentadol Intermediate This table is based on data for the synthesis of (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.

| Parameter | Condition | Reported Outcome | Source |

| Solvent | Tetrahydrofuran (THF) | Preferred solvent for Grignard reaction step. | google.com |

| Methylene Chloride | Used in a subsequent reaction step. | google.com | |

| Temperature | ~25°C - 30°C | Preferred for high yield and purity. | google.com |

| 0°C - 100°C | General operable range. | google.com | |

| Stereoselectivity | >99% | Optical purity of the intermediate. | google.comgoogle.com |

Table 2: Diastereoselectivity in a Tapentadol Analog Synthesis This table is based on HPLC analysis of an intermediate in a tapentadol synthesis process.

| Parameter | Condition | Reported Outcome | Source |

| Diastereomeric Ratio (anti:syn) | Not Specified | 96.4 : 3.4 | google.com |

| Purity of Desired Diastereomer | Not Specified | 96.4% | google.com |

Stereochemical Investigations of 2 Phenyl Pentan 3 Ol Derivatives

Elucidation of Relative and Absolute Configurations

The spatial arrangement of substituents around the chiral centers of 2-phenyl-pentan-3-ol defines its relative and absolute configurations. Understanding these configurations is fundamental to characterizing the individual stereoisomers.

With two adjacent stereocenters, 2-phenyl-pentan-3-ol can exist as diastereomers, which are stereoisomers that are not mirror images of each other. nptel.ac.in These diastereomers are often described using the erythro/threo or syn/anti nomenclature.

The terms erythro and threo are used to describe the relative configuration of two adjacent chiral centers. sathyabama.ac.in This nomenclature is derived from the structures of the four-carbon aldose sugars, erythrose and threose. masterorganicchemistry.com In a Fischer projection, if the two similar groups are on the same side, the diastereomer is referred to as erythro. sathyabama.ac.in Conversely, if they are on opposite sides, it is designated as threo. sathyabama.ac.inmasterorganicchemistry.com This system is applicable when two groups are common to each of the adjacent stereocenters. sathyabama.ac.in

The syn/anti nomenclature is another convention used to denote the relative stereochemistry of adjacent chiral centers. In the context of 2-phenyl-pentan-3-ol, a "syn" configuration would describe the diastereomer where the phenyl and hydroxyl groups are on the same side of the carbon backbone in a planar representation, while "anti" would describe the diastereomer where they are on opposite sides. The specific assignment depends on the chosen main chain and substituent priorities.

For 2-phenyl-pentan-3-ol, the four possible stereoisomers arise from the two chiral centers. These can be grouped into two pairs of enantiomers: the (2R,3R) and (2S,3S) pair, and the (2R,3S) and (2S,3R) pair. The relationship between a stereoisomer from the first pair and one from the second pair is diastereomeric. For instance, (2R,3R)-2-phenylpentan-3-ol and (2R,3S)-2-phenylpentan-3-ol are diastereomers. nptel.ac.in

Interactive Data Table: Stereoisomers of 2-Phenyl-pentan-3-ol

| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |

|---|---|---|---|

| 1 | R | R | Enantiomer of (2S,3S) |

| 2 | S | S | Enantiomer of (2R,3R) |

| 3 | R | S | Enantiomer of (2S,3R) |

| 4 | S | R | Enantiomer of (2R,3S) |

| (2R,3R) and (2R,3S) | R | R/S | Diastereomers |

| (2S,3S) and (2S,3R) | S | S/R | Diastereomers |

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the amount of one enantiomer present in a mixture compared to the other. nptel.ac.in It is a crucial parameter in stereoselective synthesis and for the characterization of chiral compounds. Several methods can be employed to determine the enantiomeric purity of 2-phenyl-pentan-3-ol.

One common technique is chiral High-Performance Liquid Chromatography (HPLC) . This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification. google.com Another powerful method is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents. libretexts.org CSAs form transient diastereomeric complexes with the enantiomers, resulting in distinguishable NMR signals. libretexts.org Derivatization, on the other hand, involves reacting the enantiomeric mixture with a chiral, enantiomerically pure reagent to form diastereomers, which have distinct NMR spectra. libretexts.org

For example, the enantiomeric purity of a sample can be calculated from the observed specific rotation if the specific rotation of the pure enantiomer is known. nptel.ac.in A racemic mixture, containing equal amounts of both enantiomers, will have an observed specific rotation of 0°. nptel.ac.in

2-Phenyl-pentan-3-ol possesses two chiral centers, also known as stereogenic centers. google.comgoogle.com A chiral center is a carbon atom that is bonded to four different groups. socratic.orgyoutube.com In the case of 2-phenyl-pentan-3-ol (C₆H₅-CH(CH₃)-CH(OH)-CH₂-CH₃), the two chiral carbons are:

C2: This carbon is attached to a hydrogen atom, a methyl group (-CH₃), a phenyl group (-C₆H₅), and the -CH(OH)-CH₂-CH₃ group.

C3: This carbon is attached to a hydrogen atom, a hydroxyl group (-OH), an ethyl group (-CH₂-CH₃), and the -CH(CH₃)-C₆H₅ group.

The presence of these two distinct chiral centers means that the molecule can exist as 2² = 4 stereoisomers. youtube.com The absolute configuration of each chiral center is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules. libretexts.org This system provides an unambiguous way to describe the three-dimensional arrangement of the substituents at each stereocenter. libretexts.org

Enantiomeric Purity Determination

Conformational Analysis and Stereochemical Control

The rotation around single bonds in 2-phenyl-pentan-3-ol leads to different spatial arrangements of its atoms, known as conformations. The study of these conformations and their relative energies is crucial for understanding the molecule's reactivity and the factors that control the stereochemical outcome of reactions.

Rotation around the C2-C3 bond of 2-phenyl-pentan-3-ol gives rise to various staggered and eclipsed conformations. pressbooks.pub Staggered conformations are generally more stable (lower in energy) than eclipsed conformations because the substituents on adjacent carbons are as far apart as possible, minimizing steric strain. orgosolver.comlibretexts.org

The different staggered conformers can be visualized using Newman projections. pressbooks.puborgosolver.com For the C2-C3 bond, we can identify different staggered arrangements, such as gauche and anti conformations. pressbooks.publibretexts.org An anti conformation is one where the largest groups on the front and back carbons are 180° apart. pressbooks.pub A gauche conformation has the largest groups at a 60° dihedral angle. pressbooks.pub

For 2-phenyl-pentan-3-ol, the relative stability of the staggered conformers will be influenced by the steric and electronic interactions between the phenyl, methyl, ethyl, and hydroxyl groups. For instance, a conformer where the bulky phenyl and ethyl groups are in a gauche relationship will likely be higher in energy than one where they are anti to each other. Research on related compounds like 2-methyl-4-phenyl-pentan-3-ol has explored the different possible staggered conformers and their designations. researchgate.net

Interactive Data Table: Key Conformational Terms

| Term | Description | Energy Level |

|---|---|---|

| Staggered | Substituents on adjacent carbons are spread out. | Lower |

| Eclipsed | Substituents on adjacent carbons are aligned. | Higher |

| Anti | Largest groups are 180° apart. | Most Stable Staggered |

| Gauche | Largest groups are 60° apart. | Less Stable Staggered |

Diastereoselectivity in chemical reactions refers to the preferential formation of one diastereomer over another. numberanalytics.com In the synthesis of 2-phenyl-pentan-3-ol or in reactions involving this compound, several factors can influence the diastereomeric ratio of the products.

One of the primary factors is steric hindrance . The approach of a reagent to a molecule can be directed by the size of the existing substituents. For example, in the reduction of a ketone precursor to form 2-phenyl-pentan-3-ol, the incoming hydride reagent will preferentially attack from the less sterically hindered face of the carbonyl group, leading to the formation of one diastereomer in excess.

Chelation control can also play a significant role, especially when a metal catalyst is involved. If the substrate can form a cyclic chelate with the metal, this can lock the conformation of the molecule and direct the reagent to a specific face.

The choice of reagents and reaction conditions is also critical. For instance, the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate, can effectively control the stereochemical outcome of a reaction. numberanalytics.com Similarly, the use of stereoselective ligands in metal-catalyzed reactions can create a chiral environment that favors the formation of a particular diastereomer. numberanalytics.com The solvent and temperature can also impact the transition state energies and thus the diastereoselectivity.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of 2-Phenyl-pentan-3-ol, allowing for the differentiation of its various protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Phenyl-pentan-3-ol is expected to show distinct signals for the aromatic and aliphatic protons. The five protons of the monosubstituted phenyl ring would typically appear as a multiplet in the range of δ 7.1-7.4 ppm. oregonstate.edu The protons on the carbon atoms bearing the phenyl group (C2) and the hydroxyl group (C3) are diastereotopic and would appear as multiplets in the δ 2.5-4.0 ppm region, deshielded by the adjacent electron-withdrawing groups. pressbooks.pub The hydroxyl proton itself would likely appear as a broad singlet, with a chemical shift that can vary depending on concentration and solvent. libretexts.org The aliphatic protons of the methyl (C1) and ethyl (C4, C5) groups would resonate further upfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in The phenyl group carbons are expected to produce signals in the aromatic region (δ 125-145 ppm). The carbon attached to the phenyl group (ipso-carbon) would be near the higher end of this range. The carbons bearing the hydroxyl group (C3) and the phenyl group (C2) would be found in the δ 50-80 ppm range. libretexts.orgwisc.edu The remaining aliphatic carbons (C1, C4, C5) would appear at higher field (δ 10-40 ppm).

The following tables present the predicted chemical shifts for 2-Phenyl-pentan-3-ol, based on established chemical shift increments and comparison with related structures.

Predicted ¹H NMR Data for 2-Phenyl-pentan-3-ol

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H | 7.1 - 7.4 | m |

| OH | variable (e.g., 1.5 - 3.0) | br s |

| CH-OH (H3) | ~3.4 - 3.7 | m |

| CH-Ph (H2) | ~2.7 - 3.0 | m |

| CH₂ (H4) | ~1.4 - 1.7 | m |

| CH₃ (H1) | ~1.1 - 1.3 | d |

Predicted ¹³C NMR Data for 2-Phenyl-pentan-3-ol

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C (ipso) | ~142 - 145 |

| Phenyl C (o, m, p) | ~126 - 129 |

| C-OH (C3) | ~75 - 79 |

| C-Ph (C2) | ~53 - 57 |

| CH₂ (C4) | ~25 - 29 |

| CH₃ (C1) | ~15 - 19 |

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would be used to definitively correlate each proton signal with its directly attached carbon atom. This technique is invaluable for confirming the assignments made in the 1D spectra. The spectrum would show cross-peaks connecting the proton and carbon signals predicted in the tables above, for instance, linking the multiplet at δ ~3.5 ppm to the carbon signal at δ ~77 ppm, confirming their assignment to the C3-H group.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is an NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which relate to their size and shape. For a pure sample of 2-Phenyl-pentan-3-ol, a DOSY experiment would show all proton signals aligned at a single diffusion coefficient value, confirming the presence of a single molecular entity.

Given the chiral nature of 2-Phenyl-pentan-3-ol, determining its enantiomeric purity is a critical analytical task. This can be achieved using NMR in conjunction with a chiral solvating agent (CSA). When a racemic sample of the alcohol is mixed with an enantiomerically pure CSA, two transient diastereomeric complexes are formed. These complexes have slightly different magnetic environments, which can lead to the separation of signals for the two enantiomers in the ¹H NMR spectrum, a phenomenon known as enantiodiscrimination. wisc.edursc.org The integration of these separated peaks allows for the direct quantification of the enantiomeric excess.

Two-Dimensional NMR Techniques (e.g., HSQC, DOSY)

Infrared (IR) Spectroscopy for Functional Group Analysis

The IR spectrum of 2-Phenyl-pentan-3-ol is expected to display characteristic absorption bands that confirm its key functional groups. A strong, broad absorption band in the region of 3600-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. pressbooks.publibretexts.org The C-O stretching vibration would appear as a strong band between 1150 and 1050 cm⁻¹. pressbooks.pub Furthermore, the presence of the phenyl group would be confirmed by several bands: C-H stretching of the sp² hybridized carbons just above 3000 cm⁻¹, and characteristic C=C stretching absorptions for the aromatic ring in the 1600-1450 cm⁻¹ region.

Expected IR Absorption Bands for 2-Phenyl-pentan-3-ol

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~3600 - 3300 | O-H stretch (alcohol) | Strong, Broad |

| ~3100 - 3000 | C-H stretch (aromatic) | Medium |

| ~2960 - 2850 | C-H stretch (aliphatic) | Strong |

| ~1600, ~1495, ~1450 | C=C stretch (aromatic ring) | Medium to Weak |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern.

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion (M⁺˙) of 2-Phenyl-pentan-3-ol. With a molecular formula of C₁₁H₁₆O, the calculated monoisotopic mass is 164.120115 Da. nih.gov An HRMS measurement would confirm this exact mass, thereby verifying the elemental composition.

Under electron ionization (EI), the molecular ion peak at m/z 164 might be weak or absent, which is common for alcohols. libretexts.orgarizona.edu The fragmentation pattern would be dominated by pathways that lead to stable carbocations. The two primary fragmentation pathways for secondary alcohols are alpha-cleavage (cleavage of a C-C bond adjacent to the oxygen) and dehydration. libretexts.org

Alpha-Cleavage: Cleavage of the bond between C2 and C3 would lead to a fragment containing the phenyl group. Cleavage of the bond between C3 and C4 would result in a resonance-stabilized, oxygen-containing cation.

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion would produce an alkene radical cation peak at m/z 146 (M-18).

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a detailed electron density map can be constructed, from which the exact atomic positions, bond lengths, bond angles, and torsion angles of the molecule can be determined.

For 2-Phenyl-pentan-3-ol, obtaining a single crystal suitable for X-ray diffraction analysis presents a challenge, as simple, low-molecular-weight alcohols are often liquids at room temperature and can be difficult to crystallize. nih.gov As of now, a crystal structure for 2-Phenyl-pentan-3-ol is not available in public crystallographic databases.

However, if a crystal structure were to be determined, likely through low-temperature crystallization techniques, it would provide invaluable information about the solid-state conformation and intermolecular interactions. Key structural features that would be revealed include:

Intermolecular Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor. In the solid state, it would be expected to form O-H···O hydrogen bonds with neighboring molecules, creating chains, dimers, or more complex networks that define the crystal packing. iucr.org

π-Interactions: The phenyl rings would likely participate in non-covalent interactions, such as π-π stacking or C-H···π interactions, which would further stabilize the crystal lattice. acs.org

Molecular Conformation: The analysis would reveal the preferred conformation of the pentyl chain relative to the phenyl group, including the specific torsion angles around the C-C single bonds.

While direct experimental data for 2-Phenyl-pentan-3-ol is not published, the principles of X-ray crystallography provide a clear framework for the type of detailed structural information that could be obtained upon successful crystallization of the compound.

Table 2: Information Obtainable from X-ray Crystallography

| Structural Parameter | Description |

|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The set of symmetry operations that describe the crystal's internal symmetry. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. |

| Bond Lengths | The distances between bonded atoms, typically measured in angstroms (Å). |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles that describe the conformation around a chemical bond. |

Chemical Reactivity and Transformations of 2 Phenyl Pentan 3 Ol

Oxidation Reactions

The oxidation of 2-Phenyl-pentan-3-ol, a secondary alcohol, primarily targets the hydroxyl-bearing carbon atom, leading to the formation of a ketone. However, under more forceful conditions, cleavage of carbon-carbon bonds can also occur.

Conversion to Ketones

The oxidation of secondary alcohols to ketones is a common and well-established transformation in organic synthesis. For 2-Phenyl-pentan-3-ol, this involves the conversion of the hydroxyl group at the C-3 position into a carbonyl group, yielding 2-Phenyl-pentan-3-one. This reaction can be achieved using a variety of oxidizing agents.

Standard reagents for this transformation include chromium-based compounds such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in the presence of sulfuric acid. libretexts.org Milder reagents like pyridinium (B92312) chlorochromate (PCC) are also effective and can prevent over-oxidation, particularly in sensitive substrates. libretexts.org The general scheme for this oxidation is the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the C-3 carbon, forming a carbon-oxygen double bond. libretexts.org

The choice of oxidizing agent can be critical in achieving high yields and avoiding side reactions. The reaction progress can often be monitored by a color change, for instance, the change from orange (Cr₂O₇²⁻) to green (Cr³⁺) when using dichromate salts. libretexts.org

Table 1: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Chromic Acid (H₂CrO₄) | Aqueous acetone, H₂SO₄ | 2-Phenyl-pentan-3-one |

| Sodium Dichromate (Na₂Cr₂O₇) | H₂SO₄, H₂O, heat | 2-Phenyl-pentan-3-one |

Oxidative Cleavage Mechanisms

While the primary oxidation product of 2-Phenyl-pentan-3-ol is the corresponding ketone, under certain conditions, oxidative cleavage of carbon-carbon bonds can occur. This is particularly noted in the oxidation of secondary alcohols that have structural features promoting such fragmentation, such as the presence of a phenyl group.

The oxidative cleavage of 2-aryl-1-phenylethanols by chromic acid has been shown to proceed alongside ketone formation. acs.org This cleavage is proposed to be a one-electron oxidation process, likely involving a chromium(IV) species that attacks the alcohol. acs.org For a molecule like 2-Phenyl-pentan-3-ol, this could involve the cleavage of the C2-C3 bond or the C3-C4 bond. Research on phenyl-substituted alcohols indicates that reagents like Fenton's reagent (Fe²⁺/H₂O₂) and cerium(IV) can induce significant cleavage. acs.orgacs.org

The mechanism often involves the formation of a radical intermediate. For instance, in the chromic acid oxidation of 2-aryl-1-phenylethanols, trapping experiments have demonstrated the formation of a benzyl (B1604629) radical, supporting a one-electron oxidation pathway for the cleavage reaction. acs.org The presence of oxygen can influence the reaction, in some cases increasing the yield of oxidation products but potentially decreasing the rate. acs.org More recent methods have explored the use of manganese-based catalysts for the oxidative C-C bond cleavage and subsequent functionalization of secondary alcohols. nih.gov

Reduction Reactions

The reduction reactions relevant to 2-Phenyl-pentan-3-ol primarily involve the stereoselective reduction of its oxidized form, 2-Phenyl-pentan-3-one, or other functionalized derivatives to regenerate the alcohol with specific stereochemistry.

Stereoselective Reductions of Functionalized Derivatives

The reduction of the ketone derivative, (S)-2-phenylpentan-3-one, provides a clear example of a stereoselective transformation. When reduced with lithium aluminum hydride (LiAlH₄) followed by an acidic workup, two diastereoisomeric products are formed: (2S, 3R)-2-phenylpentan-3-ol and its corresponding diastereomer. bartleby.com The major product is reported to be the (2S, 3R) isomer, with a diastereomeric ratio of approximately 3:1. bartleby.com

This selectivity can be explained by models of asymmetric induction, such as Cram's rule or the Felkin-Anh model, which predict the preferred direction of nucleophilic attack (in this case, by the hydride ion) on the carbonyl carbon. The existing chiral center at C-2 influences the facial selectivity of the hydride attack on the prochiral carbonyl group at C-3.

The use of different reducing agents and conditions can alter the diastereoselectivity. For instance, chelation-controlled reductions using Lewis acids like cerium trichloride (B1173362) (CeCl₃) with sodium borohydride (B1222165) (the Luche reduction) can favor the formation of a specific diastereomer. eurekaselect.comresearchgate.net Furthermore, enzymatic reductions using alcohol dehydrogenases (ADHs) or other reductases from microorganisms like Gluconobacter oxydans can offer very high levels of stereoselectivity, producing specific stereoisomers of α-hydroxy carbonyl compounds. nih.govacs.org

Table 2: Diastereoselective Reduction of (S)-2-Phenylpentan-3-one

| Reagent | Major Product | Diastereomeric Ratio (approx.) |

|---|

Substitution Reactions at the Hydroxyl Group

The hydroxyl group of 2-Phenyl-pentan-3-ol can be replaced by other functional groups, most commonly halogens, through substitution reactions. These reactions typically involve converting the poor leaving group (⁻OH) into a better one.

Common reagents for converting secondary alcohols to alkyl chlorides include thionyl chloride (SOCl₂) and to alkyl bromides include phosphorus tribromide (PBr₃). libretexts.org These reactions generally proceed via an Sₙ2 mechanism, which involves a backside attack by the halide ion on the carbon atom bearing the activated hydroxyl group. libretexts.org This results in an inversion of stereochemistry at the reaction center.

The reaction with thionyl chloride can be more complex. In the absence of a base like pyridine (B92270), the reaction can sometimes proceed with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism. masterorganicchemistry.com However, when pyridine is used, it facilitates a standard Sₙ2 pathway with inversion. masterorganicchemistry.comyoutube.com The first step involves the alcohol attacking the sulfur atom of SOCl₂, forming a chlorosulfite intermediate, which is a much better leaving group than hydroxide. libretexts.org

Rearrangement Reactions

Under acidic conditions, 2-Phenyl-pentan-3-ol has the potential to undergo rearrangement reactions. The protonation of the hydroxyl group creates a good leaving group (water), leading to the formation of a carbocation intermediate. This carbocation can then undergo shifts of adjacent groups to form a more stable carbocation.

While specific studies on the rearrangement of 2-Phenyl-pentan-3-ol are not prevalent, research on the closely related compound, 2,4-dimethyl-2-phenylpentan-3-ol, under acid-catalyzed cyclialkylation conditions, has shown unexpected rearrangements leading to the formation of indene (B144670) derivatives. researchgate.net The mechanism involves the formation of a carbocation followed by intramolecular cyclization and subsequent rearrangements of the carbon skeleton. researchgate.net

For 2-Phenyl-pentan-3-ol, the formation of a secondary carbocation at the C-3 position upon loss of water could potentially be followed by a hydride shift from C-2 to C-3, which would generate a benzylic secondary carbocation. However, a more significant rearrangement could involve a phenyl group migration. Acid-catalyzed dehydration of alcohols is a classic method for generating alkenes, and if rearrangements occur, a mixture of alkene products can be expected, with the most stable alkene (often the most substituted, according to Zaitsev's rule) being the major product. pearson.commasterorganicchemistry.com

Acid-Catalyzed Rearrangements (e.g., Cyclialkylations)

Under acidic conditions, 2-phenyl-pentan-3-ol and structurally similar arylpentanols can undergo intramolecular cyclialkylation, a type of Friedel-Crafts reaction. This process involves the protonation of the hydroxyl group, its elimination as water to form a carbocation, and subsequent attack of the electron-rich phenyl ring to form a new cyclic structure. These reactions often lead to the formation of 2,3-dihydro-1H-indene (indan) derivatives. researchgate.netresearchgate.net

Research on the acid-catalyzed cyclialkylation of the closely related compound, 2,4-dimethyl-2-phenylpentan-3-ol, provides significant insight into the potential transformations of 2-phenyl-pentan-3-ol. The cyclization of this analog was found to yield rearranged products, specifically substituted indenes. researchgate.net For instance, the acid-catalyzed reaction of 4-(2-chloro-phenyl)-2,4-dimethylpentan-2-ol resulted in both the expected indane product and an unexpectedly rearranged isomer, trans-4-chloro-2,3-dihydro-1,1,2,3-tetramethyl-1H-indene. researchgate.net This highlights the prevalence of molecular rearrangements during such cyclizations.

The proposed pathway involves the formation of a secondary carbocation which can then undergo rearrangement to a more stable carbocation before the final cyclization step occurs. researchgate.net Solid acid catalysts, such as zeolites, have also been shown to effectively promote various acid-catalyzed cyclization reactions. scispace.com

Table 1: Representative Products from Acid-Catalyzed Cyclialkylation of Phenylpentanol Analogs

| Starting Material | Catalyst/Conditions | Major Product(s) | Reference |

| 4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol | Acid Catalyst | 4-chloro-2,3-dihydro-1,1,3,3-tetramethyl-1H-indene and trans-4-chloro-2,3-dihydro-1,1,2,3-tetramethyl-1H-indene | researchgate.net |

| 2,4-dimethyl-2-phenylpentan-3-ol | Acid Catalyst | trans-2,3-dihydro-1,1,2,3-tetramethyl-1H-indene | researchgate.net |

Sigmatropic Rearrangements (e.g., Johnson-Claisen)

The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that transforms an allylic alcohol into a γ,δ-unsaturated ester. numberanalytics.comwikipedia.org This reaction proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement mechanism. numberanalytics.com The process is typically catalyzed by a weak acid, such as propionic acid, and involves reacting the allylic alcohol with an orthoester, like triethyl orthoacetate. wikipedia.org The reaction often requires elevated temperatures (100–200 °C) to proceed to completion. wikipedia.org

It is crucial to note that 2-phenyl-pentan-3-ol is a saturated secondary alcohol, not an allylic alcohol. An allylic alcohol contains a hydroxyl group on a carbon atom adjacent to a carbon-carbon double bond. Therefore, 2-phenyl-pentan-3-ol cannot directly undergo the Johnson-Claisen rearrangement in its native form. For a similar transformation to occur, 2-phenyl-pentan-3-ol would first need to be chemically modified to introduce a double bond in the appropriate position, converting it into a suitable allylic alcohol precursor.

The general mechanism of the Johnson-Claisen rearrangement involves the formation of a ketene (B1206846) acetal (B89532) intermediate from the allylic alcohol and the orthoester, which then undergoes a concerted, pericyclic rearrangement through a highly ordered, chair-like six-membered transition state. numberanalytics.comwiley.com This high degree of order in the transition state allows for predictable stereochemical outcomes.

Mechanistic Aspects of Molecular Rearrangements

The molecular rearrangements observed in the acid-catalyzed reactions of 2-phenyl-pentan-3-ol and its analogs are governed by the principles of carbocation chemistry. When an alcohol is treated with a strong acid, the hydroxyl group is protonated to form a good leaving group, water. masterorganicchemistry.com

The departure of water from the protonated 2-phenyl-pentan-3-ol would generate a secondary carbocation. This intermediate is susceptible to rearrangement to form a more stable carbocation. masterorganicchemistry.com Potential rearrangements include:

Hydride Shift: A hydrogen atom with its bonding electrons migrates from an adjacent carbon to the positively charged carbon.

Alkyl or Aryl Shift: An alkyl or the phenyl group migrates to the carbocation center.

In the case of the cyclialkylation of arylpentanols, the initially formed carbocation can rearrange before the intramolecular electrophilic attack on the phenyl ring. For example, mechanistic studies on the cyclialkylation of 2,4-dimethyl-2-phenyl[3-¹³C]pentan-3-ol, using isotopic labeling, were instrumental in elucidating the precise reaction pathway. researchgate.net The results from these experiments led to the dismissal of one proposed mechanism in favor of an alternative path that correctly predicted the observed product without isotopic scrambling. researchgate.net The principle of microscopic reversibility is a valuable concept for understanding the mechanism of such reversible reactions. msuniv.ac.in The stability of carbocations generally increases from primary to secondary to tertiary, and they are also significantly stabilized by resonance with an adjacent phenyl group. masterorganicchemistry.com

Derivatization for Synthetic Manipulation

The hydroxyl group of 2-phenyl-pentan-3-ol is the primary site for derivatization to facilitate further synthetic transformations. Derivatization can be used to convert the hydroxyl into a better leaving group, to protect it during reactions at other sites of the molecule, or to introduce new functionality.

One of the most common synthetic manipulations is the conversion of the alcohol into an alkyl halide. masterorganicchemistry.com Treating the alcohol with hydrogen halides (HCl, HBr, HI) can substitute the hydroxyl group with a halogen via an Sₙ1 or Sₙ2 mechanism, depending on the substrate and conditions. masterorganicchemistry.com For a secondary alcohol like 2-phenyl-pentan-3-ol, the reaction with HX likely proceeds through an Sₙ1 pathway, which involves a carbocation intermediate and is therefore subject to the rearrangements discussed previously. masterorganicchemistry.com

Another key derivatization is the formation of sulfonate esters, such as tosylates or mesylates. This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, far superior to the original hydroxyl group, and allows for subsequent nucleophilic substitution or elimination reactions under milder conditions that avoid the use of strong acids and the risk of carbocation rearrangements.

Furthermore, derivatization is also widely employed in analytical chemistry to make molecules suitable for specific detection methods. For example, phenols and other alcohols can be derivatized to enhance their volatility for gas chromatography or to add a chromophore for UV detection in liquid chromatography. researchgate.net

Table 2: Common Derivatization Reactions for Alcohols

| Reagent(s) | Product Type | Purpose | Reference |

| HBr, HCl, HI | Alkyl Halide | Conversion to a good leaving group for substitution/elimination | masterorganicchemistry.com |

| PBr₃, SOCl₂ | Alkyl Halide | Conversion to a good leaving group, often with stereochemical control and less rearrangement | masterorganicchemistry.com |

| p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate Ester | Conversion to an excellent leaving group for substitution/elimination | |

| Acetic Anhydride, Pyridine | Acetate Ester | Protection of the hydroxyl group; introduction of an ester functional group | |

| Sodium Hydride (NaH) followed by an Alkyl Halide | Ether | Protection of the hydroxyl group; introduction of an ether functional group |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the behavior of molecules at the atomic and electronic levels. For 2-phenyl-pentan-3-ol, these methods elucidate the intrinsic properties that govern its behavior.

Density Functional Theory (DFT) has become a standard tool in computational chemistry for investigating the electronic structure of organic molecules. This method is particularly effective for balancing computational cost with accuracy. Applications for a molecule like 2-phenyl-pentan-3-ol would typically involve calculating its geometric and electronic properties.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are employed to determine the lowest-energy conformations of molecules. nih.gov For instance, in a computational analysis of a structurally related α-phenyl-substituted ketone, DFT was used to identify the most stable conformer, which is crucial for predicting reaction outcomes. nih.gov Such calculations for 2-phenyl-pentan-3-ol would reveal the preferred spatial arrangement of the phenyl, ethyl, and hydroxyl groups around the chiral centers, which dictates its physical properties and chemical reactivity. These computational approaches are also vital for corroborating experimental findings and providing detailed mechanistic insights into reactions. uniud.it

Table 1: Illustrative DFT Calculation Parameters for Molecular Property Analysis

| Parameter | Description | Typical Method/Basis Set |

|---|---|---|

| Geometry Optimization | Finding the lowest energy molecular structure. | B3LYP/6-31G* |

| Frequency Calculation | Confirms the optimized structure is a true minimum and provides vibrational frequencies. | B3LYP/6-31G* |

| Electronic Properties | Calculation of HOMO-LUMO gap, dipole moment, and charge distribution. | B3LYP/6-311++G** |

| NMR Chemical Shifts | Prediction of NMR spectra to aid in structure elucidation. | GIAO//B3LYP/6-31G* |

This table illustrates typical parameters used in DFT studies; specific values for 2-phenyl-pentan-3-ol are not available in the cited literature.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, while computationally more intensive than DFT, can offer higher accuracy for electronic structure calculations. High-level ab initio calculations have been successfully used to study the kinetics and reaction mechanisms of related alcohols, such as pentanol (B124592) radicals. researchgate.net

For 2-phenyl-pentan-3-ol, ab initio calculations could provide a precise description of its electronic state, including electron correlation effects. nih.gov Studies on analogous hindered molecules have used ab initio methods to determine the relative energies of different conformers (e.g., synclinal vs. anticlinal) and the energy barriers for their interconversion. acs.org This information is critical for understanding the molecule's dynamic behavior and stereochemistry.

Density Functional Theory (DFT) Applications

Computational Analysis of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping the entire course of a chemical reaction, identifying key intermediates and the energy barriers that separate them. This provides a level of detail that is often inaccessible through experimental means alone.

Understanding a reaction's mechanism involves identifying the transition state (TS)—the highest energy point on the reaction coordinate. Computational models can locate the geometry of the TS and calculate its energy, which corresponds to the activation energy of the reaction.

For a reaction involving 2-phenyl-pentan-3-ol, such as dehydration or oxidation, computational chemists would model the potential energy surface. This involves calculating the energy of the system as the reactant transforms into the product. The resulting energy profile reveals the favorability and rate of the reaction. For example, ab initio calculations on a hindered benzyl (B1604629) ether determined the transition state energies for the interconversion between its conformers to be 5.3 and 9.8 kcal/mol higher than the ground state, illustrating the energy required for conformational changes. acs.org Similarly, the two-transition-state model has been applied to complex radical-molecule reactions to accurately predict kinetics. researchgate.net

Table 2: Example of a Calculated Reaction Energy Profile

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (e.g., 2-phenyl-pentan-3-ol + oxidant) | 0.0 |

| Pre-reaction Complex | Reactants associated before the reaction | -2.5 |

| Transition State (TS) | Highest energy point on the reaction path | +15.0 |

| Intermediate | A stable species formed during the reaction | +5.0 |

| Products | Final species formed after the reaction | -20.0 |

This table is a hypothetical representation of data obtained from transition state modeling. Specific data for 2-phenyl-pentan-3-ol is not available in the cited literature.

Given that 2-phenyl-pentan-3-ol possesses two chiral centers, predicting the stereochemical outcome of its synthesis or reactions is of great importance. Computational methods have emerged as a valuable tool for predicting and rationalizing stereoselectivity. rsc.org

The stereochemical outcome of reactions, such as the nucleophilic addition to a ketone precursor of 2-phenyl-pentan-3-ol, can be predicted by analyzing the transition states leading to different stereoisomers. nih.gov The diastereoselectivity often arises from the nucleophile attacking the most accessible face of the lowest energy conformation of the substrate. nih.govnih.gov By calculating the energies of the competing transition states, the major product can be predicted based on the Curtin-Hammett principle, where the product distribution is determined by the difference in the activation energies.

Transition State Modeling and Energy Profiles

Conformational Energy Landscapes

Molecules like 2-phenyl-pentan-3-ol are not static but exist as an ensemble of rapidly interconverting conformers. A conformational energy landscape is a map that plots the molecule's potential energy as a function of its rotatable dihedral angles.

To generate this landscape, computational chemists systematically rotate key bonds in the molecule and calculate the energy at each step. tandfonline.comresearchgate.net This process identifies all possible low-energy conformers and the energy barriers between them. science.gov For 2-phenyl-pentan-3-ol, the key dihedral angles would be around the C2-C3 bond and the bond connecting the phenyl group to the main chain. The resulting landscape reveals the most populated conformers under given conditions, providing an average picture of the molecule's shape, which is crucial for interpreting experimental data and understanding its interactions with other molecules. researchgate.net

Applications in Advanced Organic Synthesis and Catalysis Research

Role as Chiral Building Blocks for Complex Molecules

Chiral compounds serve as fundamental chiral building blocks in the synthesis of complex organic molecules, enabling the construction of new stereocenters with defined configurations researchgate.netull.esdu.ac.in. While 2-Phenyl-pentan-3-ol itself possesses two stereocenters, direct, detailed research findings specifically on its extensive use as a chiral building block for complex molecules are not widely detailed in the immediate literature. However, the general principle of using chiral alcohols in this capacity is well-established. For instance, chiral amino alcohols, such as (2R,3S)-3-Aminopentan-2-ol, are utilized as chiral building blocks in the synthesis of complex organic molecules, particularly in pharmaceutical research . The stereochemical information embedded within such molecules can be transferred during subsequent synthetic steps, leading to the formation of complex structures with desired absolute configurations du.ac.in.

Development of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential components in asymmetric catalysis, facilitating the enantioselective formation of new chemical bonds rsc.org. These ligands often feature chiral alcohol or amino alcohol moieties that can coordinate to metal centers, creating a chiral environment around the catalytic site researchgate.netsfu.ca.

The design of chiral ligands for asymmetric catalysis often involves incorporating stereogenic centers or elements of chirality (e.g., axial, planar, or helical chirality) into the ligand backbone sfu.cagoogle.com. Chiral alcohols, including those with a phenylpentanol scaffold, can be modified to create such ligands. For example, a chiral ligand (ligand 2b) synthesized from 2-amino-3-ethyl-1-phenylpentan-3-ol has been shown to be effective in asymmetric alkynylation reactions researchgate.net. This demonstrates that the phenyl-pentanol structural motif can be successfully integrated into chiral ligands. Key design principles include:

Steric Hindrance: Introducing bulky groups near the chiral center to influence the approach of reacting substrates.

Electronic Properties: Tuning the electronic properties of the ligand through various substituents to optimize the interaction with the metal center and substrates.

Coordination Sites: Providing appropriate coordination sites (e.g., oxygen from the hydroxyl group, nitrogen from an amine) to bind to the metal catalyst effectively sfu.ca.

Conformational Rigidity: Designing ligands that adopt well-defined conformations to ensure high stereoselectivity researchgate.net.

Chiral ligands derived from alcohol scaffolds are applied in various enantioselective bond-forming reactions. For instance, the chiral ligand synthesized from 2-amino-3-ethyl-1-phenylpentan-3-ol was successfully employed in the asymmetric alkynylation of aldehydes, yielding propargyl alcohols in high yields (up to 96%) and high enantiomeric excesses (up to 97%) researchgate.net. This highlights the utility of such alcohol-derived ligands in creating new carbon-carbon bonds with excellent stereocontrol.

Table 1: Representative Enantioselective Alkynylation Results with a Phenylpentanol-Derived Ligand

| Reaction Type | Ligand Precursor | Yield (%) | Enantiomeric Excess (ee %) | Source |

| Asymmetric Alkynylation | 2-amino-3-ethyl-1-phenylpentan-3-ol | Up to 96 | Up to 97 | researchgate.net |

Such applications are critical for producing optically active secondary alkynyl alcohols, which are versatile building blocks in asymmetric synthesis researchgate.net.

Ligand Design Principles

Precursors for Mechanistic Probe Studies

Mechanistic probe studies involve using specially designed molecules to elucidate the pathways and intermediates of chemical reactions researchgate.net. These probes are structured to undergo characteristic transformations (e.g., rearrangements, fragmentations) that provide insights into the nature of transient species (e.g., radicals, carbocations) or the stereochemical course of a reaction researchgate.netacs.org. While general principles of mechanistic probe studies are well-documented, specific research detailing the use of 2-Phenyl-pentan-3-ol as a mechanistic probe was not prominently found in the provided literature. However, as a chiral alcohol with distinct stereocenters, 2-Phenyl-pentan-3-ol could theoretically be modified or labeled to act as a probe in studies investigating the stereochemical outcomes or intermediate formations in various organic transformations.

Syntheses of Analogs with Modified Stereochemistry

The synthesis of analogs with modified stereochemistry is a significant area of research, particularly for chiral compounds like 2-Phenyl-pentan-3-ol. Given that 2-Phenyl-pentan-3-ol has two stereocenters, it can exist as multiple stereoisomers (e.g., (2R,3R), (2S,3S), (2R,3S), (2S,3R)). The ability to selectively synthesize these different stereoisomers or related analogs is crucial for exploring structure-activity relationships, especially in drug discovery google.comdoubtnut.com.

Methods for synthesizing such analogs often involve:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity from achiral or prochiral starting materials researchgate.netdu.ac.in. For example, asymmetric hydrogenation and epoxidation are common techniques to produce homochiral compounds researchgate.net.

Diastereoselective Reactions: Utilizing existing stereocenters to direct the formation of new ones with high diastereoselectivity.

Resolution of Racemates: Separating enantiomers from a racemic mixture, often through the formation of diastereomeric salts or kinetic resolution using enzymes or chiral reagents du.ac.inorgsyn.org.

Precursor-Directed Modification: Starting from a structurally related precursor and introducing modifications while controlling the stereochemistry researchgate.net. For instance, the synthesis of tapentadol (B1681240) and its analogs, which are structurally similar to 2-phenyl-pentan-3-ol derivatives, involves introducing chirality and then modifying the compound while maintaining stereochemical integrity google.com. The existence of compounds like (R,R)/(S,S)-2-phenylpentan-3-ol and erythro-2-phenylpentan-3-ol as products related to 2-phenylpentan-3-one (B3023645) demonstrates the relevance of stereochemical control in the synthesis of these analogs lookchem.com.

The ability to synthesize specific stereoisomers allows for a comprehensive understanding of how subtle changes in molecular architecture can impact chemical and biological properties.

Advanced Analytical Methodologies for Research Purity and Characterization

Chromatographic Techniques for Enantiomeric and Diastereomeric Separation

Chromatographic techniques are fundamental for separating the various stereoisomers of 2-Phenyl-pentan-3-ol. Chiral stationary phases (CSPs) are specifically designed to interact differently with enantiomers, leading to their separation.

Chiral HPLC is a robust and widely applicable technique for the separation of enantiomers rsc.org. For chiral aromatic alcohols, such as 2-Phenyl-pentan-3-ol, the choice of chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs, including those derived from cellulose (B213188) and amylose, are commonly used and highly effective windows.netchromatographyonline.com. These phases often incorporate phenylcarbamate or similar functional groups, which provide retention and excellent selectivity through the balance of hydrophobicity and polarity, as well as inclusion mechanisms within cyclodextrin (B1172386) cavities .